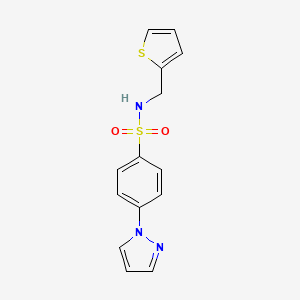
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide, also known as PTB, is a chemical compound that has been studied for its potential use in scientific research. PTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves its binding to the active site of CA IX, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth. Additionally, this compound has been found to bind to zinc ions, leading to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its inhibition of CA IX, this compound has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA II and CA XII. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for CA IX. This selectivity allows for the specific inhibition of this enzyme, without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide. One area of interest is its use as a fluorescent probe for the detection of zinc ions in biological systems. Further investigation into the mechanism of action of this compound may also lead to the development of more potent inhibitors of CA IX. Additionally, the anti-inflammatory and anti-oxidant properties of this compound may have potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves the reaction of 4-chloro-N-(thien-2-ylmethyl)benzenesulfonamide with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride in the presence of a catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. This compound has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,16-11-13-3-1-10-20-13)14-6-4-12(5-7-14)17-9-2-8-15-17/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUTXKNYMVOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
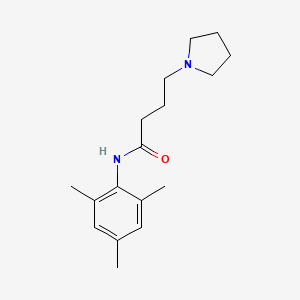
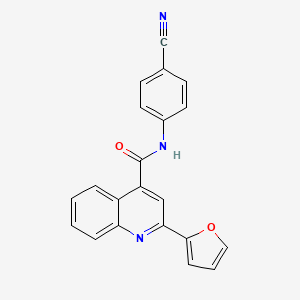
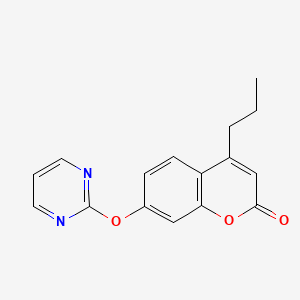
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
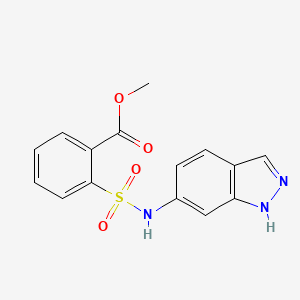
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
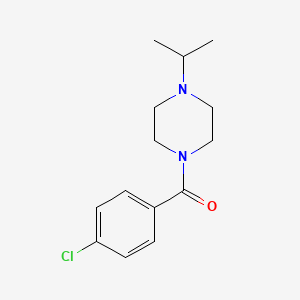
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)